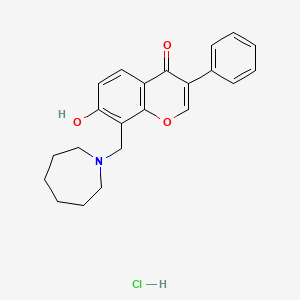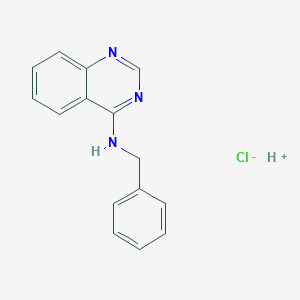![molecular formula C19H16N2O B7738307 3-[(E)-(diphenylhydrazinylidene)methyl]phenol](/img/structure/B7738307.png)
3-[(E)-(diphenylhydrazinylidene)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(diphenylhydrazinylidene)methyl]phenol is an organic compound with the molecular formula C19H16N2O. It is a derivative of phenol, featuring a hydrazone group attached to the phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(diphenylhydrazinylidene)methyl]phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and diphenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
[ \text{3-Hydroxybenzaldehyde} + \text{Diphenylhydrazine} \rightarrow \text{this compound} ]
The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-(diphenylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated phenol derivatives
Aplicaciones Científicas De Investigación
3-[(E)-(diphenylhydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-[(E)-(diphenylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the hydrazone group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and enzyme activities, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Diphenylhydrazone: A compound with a hydrazone group attached to two phenyl rings.
Quinones: Compounds formed by the oxidation of phenols, featuring a conjugated dione structure
Uniqueness
3-[(E)-(diphenylhydrazinylidene)methyl]phenol is unique due to the presence of both a phenolic and a hydrazone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-[(E)-(diphenylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19-13-7-8-16(14-19)15-20-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,22H/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEFAHCLAZGBAY-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7738231.png)
![N-[5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B7738236.png)
![3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B7738241.png)
![2-[[(E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7738257.png)
![1-[(2-chlorophenyl)methoxy]-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B7738271.png)
![Ethyl 2-[(dichloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7738277.png)

![3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;hydrochloride](/img/structure/B7738286.png)
![3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;hydrobromide](/img/structure/B7738293.png)
![3-(2,4-Dichlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one](/img/structure/B7738299.png)
![4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7738304.png)
![2-(furan-2-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid](/img/structure/B7738312.png)
![2-[(5Z)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid](/img/structure/B7738315.png)

